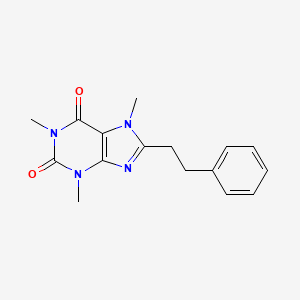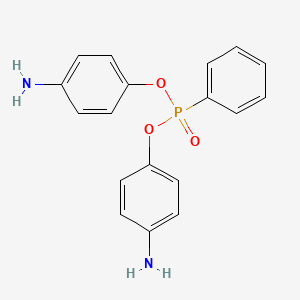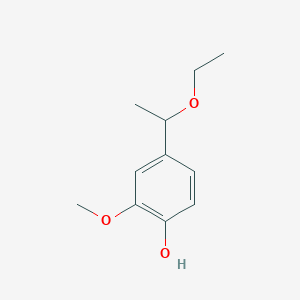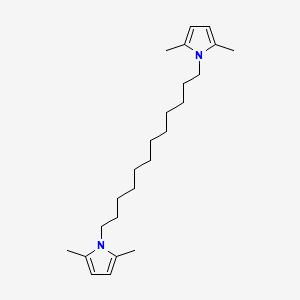
1,1'-Dodecane-1,12-diylbis(2,5-dimethyl-1h-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is a chemical compound with the molecular formula C24H40N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a dodecane chain. It has applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) typically involves the reaction of 2,5-dimethylpyrrole with a dodecane dihalide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the pyrrole rings attack the halogen atoms of the dodecane dihalide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Corresponding amines
Substitution: Various substituted pyrrole derivatives
Wissenschaftliche Forschungsanwendungen
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Dodecane-1,12-diylbis(1H-pyrrole-2,5-dione): This compound has a similar structure but contains pyrrole-2,5-dione rings instead of 2,5-dimethylpyrrole rings.
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole-3-carboxylic acid): This compound has carboxylic acid groups attached to the pyrrole rings.
Uniqueness
1,1’-Dodecane-1,12-diylbis(2,5-dimethyl-1H-pyrrole) is unique due to its specific substitution pattern on the pyrrole rings and the length of the dodecane chain. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
6344-75-8 |
|---|---|
Molekularformel |
C24H40N2 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
1-[12-(2,5-dimethylpyrrol-1-yl)dodecyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C24H40N2/c1-21-15-16-22(2)25(21)19-13-11-9-7-5-6-8-10-12-14-20-26-23(3)17-18-24(26)4/h15-18H,5-14,19-20H2,1-4H3 |
InChI-Schlüssel |
LQSBLIDJQJJWPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCCCCCCCCCCN2C(=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


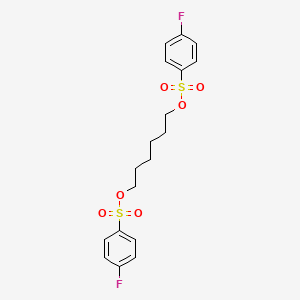

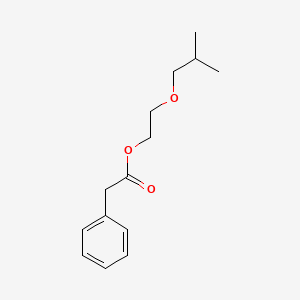


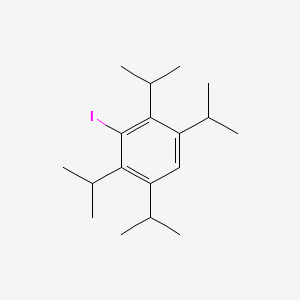
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
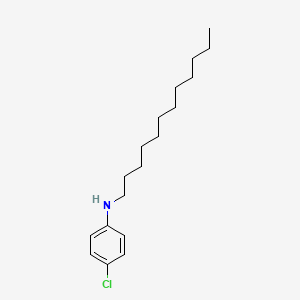

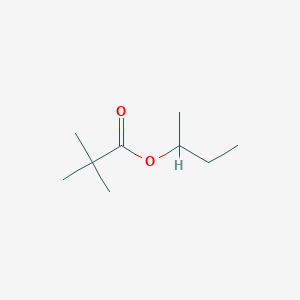
![[2-(2-Methoxybenzoyl)phenyl]-phenylmethanone](/img/structure/B14739249.png)
